molecular formula C15H16N2O2S B1317406 1-[(4-Methylphenyl)sulfonyl]indolin-6-amine CAS No. 927997-18-0

1-[(4-Methylphenyl)sulfonyl]indolin-6-amine

Cat. No. B1317406
M. Wt: 288.4 g/mol
InChI Key: SSYBWYBCJQEDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylphenyl)sulfonyl]indolin-6-amine is an organic compound that belongs to the class of indoline derivatives. It has the molecular formula C15H16N2O2S and a molecular weight of 288.36 g/mol .


Molecular Structure Analysis

The molecular structure of 1-[(4-Methylphenyl)sulfonyl]indolin-6-amine consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Preparation of Vinylogous Sulfonamides : Research indicates that vinylogous sulfonamides, structurally related to "1-[(4-Methylphenyl)sulfonyl]indolin-6-amine," can be prepared through the condensation of methiodide salts and ethyl [(4-methylphenyl)sulfonyl]acetate, leading to sulfone-substituted indolizines, which are useful scaffolds for alkaloid synthesis (Michael et al., 2004).
  • Direct C-7 Amidation of Indolines : An environmentally benign method for C-7 selective C–H amidation of indolines using sulfonyl, acyl, and aryl azides as the amino source has been developed, offering a scalable synthesis of 7-aminoindolines (Hou et al., 2015).

Material Science and Environmental Applications

  • Sulfonated Thin-film Composite Membranes : Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, showing improved water flux for the treatment of dye solutions, indicating the compound's relevance in enhancing membrane properties for environmental applications (Liu et al., 2012).

Pharmacological and Therapeutic Research

  • Anticancer Prodrugs : Amino acid conjugates of indolin-2-one derivatives, structurally related to "1-[(4-Methylphenyl)sulfonyl]indolin-6-amine," have been investigated as water-soluble anticancer prodrugs, showing potent activity against cancer cell lines, highlighting the potential therapeutic applications of these compounds (Lee et al., 2014).

Bioactive Compound Synthesis

  • Synthesis of Biologically Relevant Compounds : Research has focused on the green synthesis of spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], providing insights into their spectral and X-ray crystallographic behaviors, suggesting the compound's utility in the synthesis of bioactive molecules (Sharma et al., 2016).

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11-2-6-14(7-3-11)20(18,19)17-9-8-12-4-5-13(16)10-15(12)17/h2-7,10H,8-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYBWYBCJQEDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tosylindolin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.